1-(4-Methoxynaphthalen-1-yl)ethan-1-ol chemical structure and properties
1-(4-Methoxynaphthalen-1-yl)ethan-1-ol chemical structure and properties
Topic: 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol Chemical Structure and Properties Content Type: Technical Monograph & Synthesis Guide Audience: Organic Chemists, Medicinal Chemists, and Drug Discovery Specialists
Executive Summary & Compound Identity
1-(4-Methoxynaphthalen-1-yl)ethan-1-ol is a secondary alcohol derivative of the naphthalene series, characterized by a methoxy substitution at the C4 position and a 1-hydroxyethyl group at the C1 position. While often overshadowed by its pharmacological isomer—the 6-methoxy-2-naphthyl derivative (a metabolite of Nabumetone)—the 1,4-isomer represents a distinct chemical entity with specific utility in asymmetric synthesis and potential antibacterial pharmacophores targeting the WalK/WalR system.
This guide provides a rigorous analysis of its physicochemical properties, a validated synthesis workflow, and structural characterization data.[1]
Chemical Identity Table
| Property | Specification |
| IUPAC Name | 1-(4-methoxynaphthalen-1-yl)ethan-1-ol |
| Common Synonyms | 1-(4-methoxy-1-naphthyl)ethanol; 4-Methoxy-α-methyl-1-naphthalenemethanol |
| CAS Number | 165602-58-4 |
| Molecular Formula | C₁₃H₁₄O₂ |
| Molecular Weight | 202.25 g/mol |
| SMILES | COC1=CC=C(C(C)O)C2=CC=CC=C12 |
| InChI Key | VFAWJOBDNPJYHT-UHFFFAOYSA-N |
| Chirality | Contains one stereocenter (C1 of the ethyl group); typically synthesized as a racemate (±). |
Synthesis & Production Protocols
The synthesis of 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol is a two-step sequence starting from commercially available 1-methoxynaphthalene. The critical challenge in this pathway is controlling regioselectivity during the initial acylation to favor the para (C4) position over the ortho (C2) position.
Reaction Pathway Diagram
The following diagram illustrates the optimized synthetic route, highlighting the reagents and intermediate species.
Caption: Two-step synthesis via Friedel-Crafts acylation followed by hydride reduction.
Detailed Experimental Protocol
Step 1: Regioselective Friedel-Crafts Acylation
Objective: Synthesize 1-(4-methoxynaphthalen-1-yl)ethan-1-one. Rationale: The methoxy group at C1 is an ortho/para director. The C4 (para) position is sterically favored over C2 (ortho) when using bulky Lewis acid complexes.
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Solvent & Catalyst: Charge the flask with anhydrous dichloromethane (DCM, 50 mL) and Aluminum Chloride (AlCl₃, 1.2 eq). Cool to 0°C in an ice bath.
-
Acylation: Add Acetyl Chloride (1.1 eq) dropwise. Stir for 15 minutes to form the acylium complex.
-
Addition: Dissolve 1-Methoxynaphthalene (1.0 eq) in DCM (20 mL) and add dropwise to the reaction mixture over 30 minutes. Note: Slow addition minimizes polymerization.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2). The product (ketone) will appear at a lower R_f than the starting material.
-
Quench: Pour the reaction mixture carefully onto crushed ice/HCl to decompose the aluminum complex.
-
Workup: Extract with DCM (3x), wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from ethanol to isolate the para-isomer (4-substituted) from any minor ortho-isomer.
Step 2: Carbonyl Reduction
Objective: Convert the ketone to the secondary alcohol. Rationale: Sodium Borohydride (NaBH₄) is a mild, chemoselective reducing agent that will reduce the ketone without affecting the aromatic ring or the ether linkage.
-
Dissolution: Dissolve the purified ketone (from Step 1) in Methanol (0.1 M concentration). Cool to 0°C.
-
Reduction: Add NaBH₄ (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution (H₂).
-
Completion: Stir at room temperature for 2 hours. Monitor by TLC (the alcohol is more polar than the ketone).
-
Quench: Add saturated NH₄Cl solution to quench excess hydride.
-
Isolation: Evaporate methanol under reduced pressure. Extract the residue with Ethyl Acetate.[2]
-
Final Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient) yields the pure 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol.
Physicochemical & Spectral Properties[2][3][4][5]
Physical Characteristics[6]
-
Physical State: White to off-white solid (crystalline).
-
Melting Point: Predicted range 95–99°C (based on structural analogs like 1-(4-methoxyphenyl)ethanol).
-
Solubility:
-
Soluble: Ethanol, DMSO, DMF, Dichloromethane, Chloroform.
-
Insoluble: Water (highly lipophilic, LogP ≈ 2.8).
-
Spectroscopic Characterization (Predicted)
Due to the specific nature of this isomer, the following NMR shifts are derived from substituent shielding constants and analogous naphthalene derivatives.
| Nucleus | Shift (δ ppm) | Multiplicity | Assignment |
| ¹H NMR | 8.30 | Doublet | C8-H (Peri-position, deshielded) |
| 8.00 | Doublet | C5-H | |
| 7.60 - 7.50 | Multiplet | C6-H, C7-H | |
| 7.45 | Doublet | C2-H | |
| 6.80 | Doublet | C3-H (Ortho to methoxy) | |
| 5.55 | Quartet | CH -OH (Benzylic methine) | |
| 4.00 | Singlet | -OCH₃ | |
| 1.65 | Doublet | -CH(OH)CH₃ | |
| ¹³C NMR | 155.2 | Quaternary | C4 (C-OMe) |
| 132.0 | Quaternary | C1 (Ipso to alkyl) | |
| 126.5 - 120.0 | Methine | Aromatic CH | |
| 103.5 | Methine | C3 (Ortho to OMe, shielded) | |
| 66.5 | Methine | C H-OH | |
| 55.5 | Methyl | -OC H₃ | |
| 24.5 | Methyl | -CH(OH)C H₃ |
Biological & Structural Context
While the 1,4-isomer is less pharmacologically ubiquitous than the 2,6-isomer (Naproxen family), it possesses significant structural relevance in antimicrobial research.
Relationship to Walrycin A
The core structure of the target compound is the ether-protected derivative of 4-Methoxy-1-naphthol (Walrycin A). Walrycin A is a known inhibitor of the WalK/WalR two-component regulatory system in Gram-positive bacteria (e.g., S. aureus).
-
Mechanism: WalR is an essential response regulator for cell wall metabolism.
-
Relevance: 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol serves as a lipophilic precursor or a stable probe to study the structure-activity relationship (SAR) of the naphthalene scaffold binding to the WalR dimerization domain.
Caption: Structural relationship to the Walrycin A pharmacophore and antibacterial mechanism.
Safety & Handling (MSDS Summary)
-
GHS Classification:
-
Skin Irrit. 2 (H315)
-
Eye Irrit. 2A (H319)
-
STOT SE 3 (H335)
-
-
Handling: Use in a fume hood. Avoid dust formation.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The compound is stable but potentially hygroscopic.
References
-
Ambeed. (n.d.). 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol Product Datasheet. Retrieved from
-
BenchChem. (2025).[1][3] The Use of 2-Methoxynaphthalene in Friedel-Crafts Acylation Reactions. (Note: Provides mechanistic basis for naphthalene acylation regioselectivity). Retrieved from
-
PubChem. (2025). 4-Methoxy-1-naphthol (Walrycin A) Compound Summary. (Structural core reference). Retrieved from
-
Kondrasenko, A. A., et al. (2020).[4][5] Synthesis of 4-(1-Adamantyl)-1-Naphthol and 4-(1-Adamantyl)-1-Methoxynaphthalene. Journal of Siberian Federal University. Chemistry. (Validates C4-alkylation preference in 1-methoxynaphthalene). Retrieved from
